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Compound Name: Capecitabine-d11

Cat. No.: B562045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capecitabine-d11, a deuterated

form of the chemotherapeutic agent Capecitabine. The focus of this document is the precise

location of the deuterium labels, the rationale behind their placement, and the applications of

this isotopically labeled compound in research and development.

Introduction to Capecitabine and the Role of
Deuterium Labeling
Capecitabine is an orally administered prodrug that is enzymatically converted in the body to

the anticancer drug 5-fluorouracil (5-FU).[1][2] 5-FU exerts its cytotoxic effects by inhibiting

DNA synthesis, thereby slowing the growth of tumor tissue.[1] Capecitabine is used in the

treatment of various cancers, including metastatic breast and colorectal cancers.[1][2]

Deuterium-labeled compounds, such as Capecitabine-d11, are valuable tools in

pharmaceutical research. The replacement of hydrogen with its heavier isotope, deuterium, can

alter the metabolic profile of a drug, potentially leading to a longer half-life.[3] However, in the

context of Capecitabine-d11, its primary application is as an internal standard for the

quantification of Capecitabine in biological samples using mass spectrometry.[4][5] The known,

stable mass difference between the deuterated and non-deuterated forms allows for precise

and accurate measurements.
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Deuterium Labeling Position in Capecitabine-d11
The "d11" in Capecitabine-d11 signifies that eleven hydrogen atoms have been replaced by

deuterium atoms. These labels are strategically placed on the pentyl group of the carbamate

side chain.

The IUPAC name for Capecitabine-d11 is 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-

[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate.[6]

The labeling is confined to the pentyl ester portion of the molecule, which is cleaved in the

initial step of its metabolic activation.

Metabolic Pathway of Capecitabine and Significance
of the Labeling Position
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to the active 5-

FU.[1][7][8] This metabolic activation is a key consideration in the design and application of its

deuterated analog.

Step 1: Hydrolysis by Carboxylesterase: In the liver, carboxylesterase hydrolyzes the

carbamate bond, releasing the pentyl group and forming 5'-deoxy-5-fluorocytidine (5'-DFCR).

[1][9][10]

Step 2: Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-

fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in the liver and tumor

tissues.[1][8][9]

Step 3: Conversion by Thymidine Phosphorylase: The final and rate-limiting step is the

conversion of 5'-DFUR to the active drug, 5-FU, by thymidine phosphorylase. This enzyme is

found in higher concentrations in tumor tissues compared to normal tissues, which

contributes to the tumor-selective action of Capecitabine.[7][10][11]

The deuterium labels in Capecitabine-d11 are located on the pentyl group, which is cleaved

off in the very first metabolic step. This is a critical design feature for its use as an internal

standard. Because the deuterated portion is removed early in the metabolic cascade, the

resulting metabolites (5'-DFCR, 5'-DFUR, and 5-FU) are not deuterated. This ensures that
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Capecitabine-d11 does not interfere with the measurement of the non-deuterated metabolites

of Capecitabine.

Below is a diagram illustrating the metabolic pathway of Capecitabine.

Capecitabine 5'-deoxy-5-fluorocytidine (5'-DFCR)

Carboxylesterase
(Liver) 5'-deoxy-5-fluorouridine (5'-DFUR)

Cytidine Deaminase
(Liver and Tumor) 5-fluorouracil (5-FU)

Thymidine Phosphorylase
(Tumor) Active Metabolites

Click to download full resolution via product page

Caption: Metabolic activation of Capecitabine to 5-fluorouracil.

Quantitative Data
Capecitabine-d11 is primarily used as an internal standard in mass spectrometry-based

bioanalytical methods. The mass difference allows for its distinction from the non-labeled

Capecitabine.

Compound
Chemical
Formula

Molecular
Weight ( g/mol
)

Precursor Ion
(m/z)

Product Ion
(m/z)

Capecitabine C₁₅H₂₂FN₃O₆ 359.35 360.1 244.4

Capecitabine-

d11
C₁₅H₁₁D₁₁FN₃O₆ 370.42 371.3 255.1

Data sourced from a study on the determination of Capecitabine in dried blood spots by LC-

ESI-MS/MS.[12]

Experimental Protocols
Synthesis of Capecitabine
While a specific protocol for the synthesis of Capecitabine-d11 is not readily available in the

public domain, the general synthesis of Capecitabine involves the following key steps. The

deuterated version would utilize a deuterated starting material for the pentyl group.
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Preparation of 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose: This intermediate is synthesized from

D-ribose through a series of reactions including ketalization, esterification, reduction,

hydrolysis, and acylation.[13]

Condensation with 5-fluorocytosine: The acetylated ribose derivative is then condensed with

silylated 5-fluorocytosine.

Addition of the N-(pentyloxy)carbonyl group: The resulting nucleoside is reacted with n-pentyl

chloroformate to introduce the carbamate side chain. For Capecitabine-d11, deuterated n-

pentyl chloroformate would be used.

Deprotection: The final step involves the removal of the acetyl protecting groups to yield

Capecitabine.[13]

Bioanalytical Method for Capecitabine Quantification
The following is a representative protocol for the quantification of Capecitabine in a biological

matrix (e.g., plasma or dried blood spots) using LC-MS/MS with Capecitabine-d11 as an

internal standard.

Sample Preparation:

A small volume of the biological sample (e.g., 10 µL of blood for a dried blood spot) is

fortified with a known concentration of Capecitabine-d11 (internal standard).

The sample is allowed to dry (if a dried blood spot) and then a disc is punched out.

The analyte and internal standard are extracted from the matrix using an organic solvent

such as ethyl acetate.[12]

Chromatographic Separation:

The extracted sample is injected into a liquid chromatography system.

Separation is achieved on a reverse-phase C18 column.[12]

An isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous buffer

(e.g., 2 mmol ammonium formate), is used for elution.[12]
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Mass Spectrometric Detection:

The eluent from the LC system is introduced into a tandem mass spectrometer equipped

with an electrospray ionization (ESI) source operating in positive ion mode.[12]

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for

both Capecitabine and Capecitabine-d11 (see table in section 4). This is known as

Multiple Reaction Monitoring (MRM).

Quantification:

The peak area ratio of Capecitabine to Capecitabine-d11 is calculated.

A calibration curve is constructed by analyzing samples with known concentrations of

Capecitabine and a fixed concentration of Capecitabine-d11.

The concentration of Capecitabine in the unknown sample is determined from the

calibration curve.

Below is a diagram of a typical experimental workflow for the bioanalysis of Capecitabine.
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Caption: Workflow for the bioanalysis of Capecitabine using an internal standard.

Conclusion
Capecitabine-d11 is a valuable tool for the accurate and precise quantification of Capecitabine

in biological matrices. The strategic placement of the eleven deuterium atoms on the pentyl

carbamate side chain ensures that the deuterated portion is cleaved in the initial metabolic

step, thus preventing interference with the analysis of Capecitabine's non-deuterated
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metabolites. This in-depth understanding of the labeling position and its metabolic implications

is crucial for researchers and scientists in the field of drug development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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